molecular formula C16H17NO B14607296 6-(1-Anilinopropylidene)-4-methylcyclohexa-2,4-dien-1-one CAS No. 57442-43-0

6-(1-Anilinopropylidene)-4-methylcyclohexa-2,4-dien-1-one

Cat. No.: B14607296
CAS No.: 57442-43-0
M. Wt: 239.31 g/mol
InChI Key: SSQQOXPRXGLVES-UHFFFAOYSA-N
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Description

6-(1-Anilinopropylidene)-4-methylcyclohexa-2,4-dien-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexadienone core with an anilinopropylidene substituent, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Anilinopropylidene)-4-methylcyclohexa-2,4-dien-1-one typically involves the condensation of aniline with a suitable cyclohexadienone precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1-Anilinopropylidene)-4-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclohexadienone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted cyclohexadienone compounds with diverse functional groups.

Scientific Research Applications

6-(1-Anilinopropylidene)-4-methylcyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(1-Anilinopropylidene)-4-methylcyclohexa-2,4-dien-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8-Anilino-1-naphthalenesulfonic acid: Known for its use as a fluorescent probe in biochemical research.

    4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile: Inhibitors of epidermal growth factor receptor kinase.

    1-Anilino-3,5-diaryl-1H-1,2,4-triazoles: Used in various chemical and biological studies.

Uniqueness

6-(1-Anilinopropylidene)-4-methylcyclohexa-2,4-dien-1-one stands out due to its unique structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

57442-43-0

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-(C-ethyl-N-phenylcarbonimidoyl)-4-methylphenol

InChI

InChI=1S/C16H17NO/c1-3-15(17-13-7-5-4-6-8-13)14-11-12(2)9-10-16(14)18/h4-11,18H,3H2,1-2H3

InChI Key

SSQQOXPRXGLVES-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC1=CC=CC=C1)C2=C(C=CC(=C2)C)O

Origin of Product

United States

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